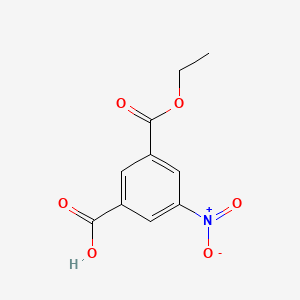

5-Nitroisophthalic Acid Monoethyl Ester

説明

Contextualization within Nitroaromatic and Carboxylic Acid Chemistry

5-Nitroisophthalic acid monoethyl ester belongs to the classes of nitroaromatic compounds and carboxylic acid esters. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the carboxylic acid group. The presence of both a free carboxylic acid and an ethyl ester group on the same aromatic ring provides differential reactivity, allowing for selective chemical transformations at either site.

The parent compound, 5-nitroisophthalic acid, is synthesized by the nitration of isophthalic acid using a mixture of nitric acid and sulfuric acid. chemicalbook.comchemicalbook.compharmacompass.com The selective monoesterification to form the monoethyl ester is a critical step that enhances its utility in organic synthesis by protecting one of the carboxylic acid groups, thus enabling sequential reactions. While the direct synthesis of the monoethyl ester is not extensively detailed in publicly available literature, the formation of the corresponding monomethyl ester is known to occur as an intermediate during the synthesis of the dimethyl ester. google.comgoogle.com

Significance as a Versatile Intermediate in Organic Synthesis

The significance of this compound lies in its role as a bifunctional building block. The free carboxylic acid can undergo typical reactions such as amidation, esterification, or conversion to an acid chloride. Simultaneously, the nitro group can be reduced to an amine, which can then participate in a wide array of further chemical reactions, including diazotization and amide bond formation. This dual reactivity makes it a valuable precursor for the synthesis of more complex molecules with well-defined architectures.

The ethyl ester provides a moderately stable protecting group for one of the carboxylic acids, allowing chemists to perform reactions on the other functional groups without affecting the ester. This ester can be later hydrolyzed under basic or acidic conditions to reveal the free carboxylic acid, providing another site for chemical modification. This strategic protection and deprotection are fundamental in multi-step organic synthesis.

Overview of Key Research Domains

The application of 5-nitroisophthalic acid and its derivatives, including the monoethyl ester, spans several areas of chemical research. These compounds are important intermediates in the preparation of pharmaceuticals and other biologically active molecules. chemicalbook.comcymitquimica.com For instance, 5-nitroisophthalic acid is a known intermediate in the synthesis of Glycopyrrolate, a medication used for treating respiratory conditions. chemicalbook.comchemicalbook.com

Furthermore, derivatives of 5-nitroisophthalic acid are utilized in the development of advanced materials. They serve as building blocks for coordination polymers and metal-organic frameworks (MOFs). researchgate.net The rigid structure and the presence of coordinating functional groups (carboxylates) make them suitable ligands for constructing porous materials with potential applications in gas storage and catalysis. While direct applications of the monoethyl ester in these specific areas are not as prominently documented as the parent diacid, its role as a precursor to these more complex structures is inferred. The compound is also noted as an intermediate for X-ray contrast media. google.com

Chemical Compound Information

| Compound Name |

| This compound |

| 5-Nitroisophthalic Acid |

| Isophthalic Acid |

| Nitric Acid |

| Sulfuric Acid |

| 5-Nitroisophthalic Acid Dimethyl Ester |

| Glycopyrrolate |

| Gadolinium |

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22871-55-2 | chemicalbook.combiosynth.com |

| Molecular Formula | C10H9NO6 | Inferred from structure |

| Molecular Weight | 239.18 g/mol | Inferred from formula |

Structure

3D Structure

特性

IUPAC Name |

3-ethoxycarbonyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-2-17-10(14)7-3-6(9(12)13)4-8(5-7)11(15)16/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYHBDFTELAGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885217 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22871-55-2 | |

| Record name | 1-Ethyl 5-nitro-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22871-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022871552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen 5-nitroisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Nitroisophthalic Acid Monoethyl Ester

Esterification and Selective Hydrolysis Strategies

The most common and strategically sound approach to synthesizing 5-Nitroisophthalic Acid Monoethyl Ester is a two-step process that begins with the dicarboxylic acid, 5-nitroisophthalic acid. This method involves an initial full esterification to the diethyl ester, followed by a selective hydrolysis of one of the two ester groups.

Synthesis from 5-Nitroisophthalic Acid via Diethyl Ester Intermediate

The initial step in this pathway is the conversion of 5-nitroisophthalic acid to Diethyl 5-nitroisophthalate. This transformation is typically achieved through a Fischer esterification reaction. The process involves reacting 5-nitroisophthalic acid with a large excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. google.comgoogle.com The reaction first forms the monoethyl ester as an intermediate, which is then further esterified to the desired diethyl ester. google.comgoogle.com

To enhance the yield and purity of the diethyl ester, optimized procedures have been developed. One such method involves dissolving or suspending 5-nitroisophthalic acid in a mixture of ethanol and a water-immiscible organic solvent like toluene. google.com Heating this mixture in the presence of a strong acid leads to the formation of the diethyl ester in the organic phase, while the water generated during the reaction forms a separate aqueous phase. google.com This separation helps to drive the equilibrium towards the product, resulting in a high yield of Diethyl 5-nitroisophthalate. google.com

Table 1: Example Reaction Conditions for Diethyl 5-nitroisophthalate Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Temperature | Reaction Time | Yield |

| 5-Nitroisophthalic Acid | Ethanol | Sulfuric Acid | Ethanol/Toluene | Boiling | 4-8 hours | Good |

This table is illustrative of typical conditions described in the literature. google.com

Selective Hydrolysis of Diethyl 5-Nitroisophthalate

The selective monohydrolysis of a symmetric diester like Diethyl 5-nitroisophthalate presents a significant chemical challenge. Standard alkaline hydrolysis often results in a complex mixture containing the starting diester, the desired monoester, and the fully hydrolyzed dicarboxylic acid (5-nitroisophthalic acid), which can be difficult to separate. nih.gov

To achieve selective conversion to the monoester, the reaction conditions must be carefully controlled. A common strategy involves the use of a stoichiometric amount of a base. A procedure for the analogous monomethyl ester provides a useful model: Dimethyl 5-nitroisophthalate is treated with sodium hydroxide (B78521) in methanol (B129727). chemicalbook.com By carefully controlling the amount of base and the reaction time, it is possible to preferentially cleave one ester group. chemicalbook.com In this specific case for the methyl ester, heating to reflux for two hours yielded the desired monomethyl 5-nitroisophthalate. chemicalbook.com A similar principle applies to the synthesis of the monoethyl ester from its diethyl precursor.

More advanced methods for selective monohydrolysis have been explored to improve selectivity and yield. These include using a semi-two-phase system with a solvent like tetrahydrofuran (B95107) (THF) and a dilute aqueous sodium hydroxide solution at low temperatures (e.g., 0°C). organic-chemistry.org This technique has been shown to produce half-esters in high yields with clean reaction profiles. organic-chemistry.org Another approach involves the use of phase-transfer catalysts, such as tetraethyl-ammonium bromide (TEAB), which can enhance the selectivity of the hydrolysis reaction. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound requires careful management of both the esterification and hydrolysis steps. For the initial synthesis of Diethyl 5-nitroisophthalate, a process was developed to achieve a purity of 99.9% or higher in a single step. google.com This involves using a two-phase system (e.g., ethanol/toluene) with a strong acid catalyst, which allows for easy separation of the product by crystallization upon cooling after the aqueous phase is removed. google.com

For the selective hydrolysis step, several factors are crucial for maximizing the yield of the monoester.

Stoichiometry of Base : Using an excess of base (e.g., NaOH) will lead to the formation of a greater amount of the diacid byproduct. nih.gov Therefore, using one equivalent or slightly more of the base is critical.

Solvent System : The choice of solvent significantly impacts selectivity. While alcoholic solvents are common, using a co-solvent system like THF-water has been reported to give cleaner reactions and higher yields for other symmetric diesters. organic-chemistry.org

Temperature : Conducting the hydrolysis at lower temperatures (e.g., 0°C) can be crucial for achieving high yields and clean reaction mixtures, minimizing the formation of byproducts. organic-chemistry.org

A patent for the synthesis of the analogous monomethyl ester reported a yield of 75% by reacting the dimethyl ester with sodium hydroxide in methanol under reflux for 2 hours. chemicalbook.com For other symmetric diesters, selective monohydrolysis yields have been reported in the range of 20-80% under optimized conditions using a quaternary ammonium (B1175870) salt catalyst. nih.gov

Table 2: Key Parameters for Optimization of Selective Monohydrolysis

| Parameter | Condition | Rationale | Source |

| Base | 1.0-1.2 equivalents of NaOH | Minimizes formation of diacid byproduct | nih.gov |

| Solvent | THF-water or Ethanol | Can improve selectivity and reaction cleanliness | nih.govorganic-chemistry.org |

| Temperature | 0°C to 40°C | Lower temperatures can increase selectivity | nih.govorganic-chemistry.org |

| Catalyst | Tetraethyl-ammonium bromide (optional) | Can improve catalytic activity and selectivity | nih.gov |

Comparative Analysis of Synthetic Routes

There are alternative routes to producing nitroaromatic esters, such as the direct nitration of the corresponding ester. For example, Dimethyl 5-nitroisophthalate can be synthesized by nitrating dimethyl isophthalate (B1238265) with a mixture of nitric acid and sulfuric acid. google.com However, this route has significant disadvantages. The nitration of dimethyl isophthalate can produce not insignificant amounts of the undesired isomeric Dimethyl 4-nitroisophthalate. google.com Furthermore, during the workup of the reaction mixture, which often involves pouring it onto ice, saponification (hydrolysis) of the ester groups can occur, leading to the formation of varying amounts of 5-nitroisophthalic acid monomethyl ester as a byproduct. google.com

The two-step route, starting with the esterification of 5-nitroisophthalic acid followed by selective hydrolysis, offers better control over the final product's regiochemistry. Since the nitro group is already in the correct position on the starting material, this method avoids the formation of isomeric impurities like the 4-nitro derivative. google.com While the selective hydrolysis step can be challenging, it is often more manageable than the difficult separation of isomeric products.

Purity Considerations in Synthetic Preparations

The purity of this compound and its precursors is of high importance, particularly when they are used as intermediates in the pharmaceutical industry. google.com Intermediates for pharmaceutical use often require a purity of at least 99.5%. googleapis.com

A primary concern in the synthesis of 5-nitroisophthalic acid derivatives is the formation of the 4-nitroisophthalic acid isomer. google.com When synthesis proceeds via nitration of an isophthalate ester, separation of the 5-nitro (desired) and 4-nitro (undesired) isomers can be difficult. google.com Synthesizing the diethyl ester from 5-nitroisophthalic acid, which itself can be produced with high purity (e.g., 99.2% or higher), circumvents this issue. google.comchemicalbook.com

During the esterification of 5-nitroisophthalic acid, the primary impurity can be the unreacted monoester if the reaction does not go to completion. google.comgoogle.com For instance, older methods for producing the dimethyl ester resulted in a product containing 0.3 to 0.5% of the monomethyl ester, which was not considered pure enough for pharmaceutical applications. google.comgoogle.com Modern optimized processes, however, can yield the diester with a purity of 99.9% or more, making it a suitable precursor for subsequent high-purity synthesis. google.com

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Nitro Group

The aromatic nitro group is a key functional handle, primarily utilized through its reduction to an amine, which opens up a vast array of subsequent chemical modifications.

The reduction of the nitro group in 5-Nitroisophthalic Acid Monoethyl Ester to its corresponding amine, yielding 5-Aminoisophthalic Acid Monoethyl Ester, is a fundamental transformation. This conversion is most commonly achieved through catalytic hydrogenation. masterorganicchemistry.com Standard catalysts for this process include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. masterorganicchemistry.comwikipedia.org The reaction is typically carried out under an atmosphere of hydrogen gas. masterorganicchemistry.com

Alternative methods involve the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.com For substrates sensitive to acidic conditions, other reducing systems can be employed. For instance, the reduction of the related 5-nitroisophthalic acid has been successfully demonstrated using Raney nickel in the presence of hydrazine (B178648) hydrate (B1144303) at moderate temperatures (30-35°C), achieving high yields. chemicalbook.com Another approach involves using sodium disulfide in an aqueous solution. google.comgoogle.com The selective reduction of a nitro group in the presence of other reducible functionalities like esters and carboxylic acids is crucial. niscpr.res.in Reagents such as hydrazine glyoxylate (B1226380) with zinc or magnesium powder have been developed for such specific, high-yield conversions at room temperature. niscpr.res.in

Table 1: Conditions for Nitro Group Reduction on Nitroisophthalic Acid Derivatives

| Reagent/Catalyst | Conditions | Substrate | Product | Yield | Reference |

| Raney Ni, Hydrazine Hydrate | Water, 30-35°C | 5-Nitroisophthalic acid | 5-Aminoisophthalic acid | 95% | chemicalbook.com |

| Sodium Disulfide | Water, 90-98°C | 5-Nitroisophthalic acid | 5-Aminoisophthalic acid | 97% | google.com |

| Iron (Fe), Hydrochloric Acid (HCl) | Acidic Media | Aromatic Nitro Compounds | Anilines | N/A | masterorganicchemistry.com |

| Palladium on Carbon (Pd/C), H₂ | N/A | Aromatic Nitro Compounds | Anilines | N/A | masterorganicchemistry.com |

| Zinc (Zn), Hydrazine Glyoxylate | Room Temperature | Aromatic Nitro Compounds | Anilines | Good | niscpr.res.in |

The reduction of an aromatic nitro group to an amine is a six-electron reduction that proceeds through several intermediate species. nih.gov The most common mechanism involves a stepwise pathway. numberanalytics.com The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO), which is then further reduced to a hydroxylamine (B1172632) (Ar-NHOH). nih.govnumberanalytics.com The final step is the reduction of the hydroxylamine to the corresponding amino group (Ar-NH₂). nih.govnumberanalytics.com

Depending on the reducing agent and conditions, the reduction can occur through different mechanistic pathways, such as a one-electron radical mechanism or a two-electron transfer equivalent to a hydride transfer. nih.gov In catalytic hydrogenation, the reaction begins with the activation of hydrogen on the catalyst surface. orientjchem.org The nitro compound then interacts with the activated hydrogen, leading to the sequential formation of the nitroso and hydroxylamine intermediates, which are typically highly reactive and are immediately converted to the final amine product. orientjchem.org

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group provides another site for diverse chemical reactions, including the formation of amides and esters, or its selective reduction to an alcohol.

The carboxylic acid functionality of this compound can be readily converted into an amide bond. A direct reaction between the carboxylic acid and an amine to form an amide is possible but typically requires harsh conditions, such as strong heating, to drive off the water byproduct. libretexts.orgyoutube.com

A more practical and common approach involves a two-step process. masterorganicchemistry.com First, the carboxylic acid is "activated" by converting it into a more reactive derivative, most frequently an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.commasterorganicchemistry.com This highly reactive intermediate then readily reacts with a primary or secondary amine to form the corresponding secondary or tertiary amide, respectively. youtube.com

Alternatively, coupling agents can be used to facilitate the direct amidation of the carboxylic acid under milder conditions. masterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming an "active ester" intermediate, which is then susceptible to nucleophilic attack by an amine to yield the amide. masterorganicchemistry.com

The selective reduction of the carboxylic acid group to a primary alcohol in the presence of both an ester and an easily reducible nitro group presents a significant chemical challenge. niscpr.res.in Many powerful reducing agents, like lithium aluminum hydride (LiAlH₄), would indiscriminately reduce the ester, carboxylic acid, and nitro group. acs.org

However, certain reagents exhibit remarkable chemoselectivity. Borane (B79455) complexes, such as borane tetrahydrofuran (B95107) (BH₃·THF), are known to preferentially reduce carboxylic acids over esters. acs.orgresearchgate.net This reagent can often be used at controlled temperatures (e.g., 0°C to room temperature) to selectively convert the -COOH group to a -CH₂OH group while leaving the nitro and ester functionalities intact. researchgate.net Another effective system involves the use of sodium borohydride (B1222165) in combination with additives like boron trifluoride etherate (BF₃·Et₂O). researchgate.net Modern methods have also emerged, including titanium-based catalysis, which has demonstrated the ability to reduce carboxylic acids in the presence of nitro groups. acs.org

Table 2: Reagents for Chemoselective Carboxylic Acid Reduction

| Reagent | Selectivity | Conditions | Reference |

| Borane THF complex (BH₃·THF) | Reduces COOH in the presence of esters and nitro groups. | Low temperature (e.g., 0°C) | acs.orgresearchgate.net |

| Sodium Borohydride / BF₃·Et₂O | Generates diborane (B8814927) in situ for selective COOH reduction. | N/A | researchgate.net |

| Titanium tetrachloride (TiCl₄) / Ammonia-borane | Catalytic system tolerant of nitro groups. | Room temperature | acs.org |

The monoethyl ester can undergo a second esterification at its free carboxylic acid group to form a diester. This transformation is typically achieved through Fischer-Speier esterification. google.comgoogle.com The reaction involves heating the monoester in an excess of a desired alcohol (e.g., methanol (B129727), propanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrochloric acid (HCl). google.comgoogle.comgoogle.com

The process drives the equilibrium towards the formation of the diester by using the alcohol as both the solvent and the reactant. For example, to synthesize the corresponding dimethyl ester, this compound would be refluxed in methanol with an acid catalyst. The synthesis of dialkyl 5-nitroisophthalates from the parent 5-nitroisophthalic acid proceeds through the monoester intermediate, confirming the viability of this subsequent esterification step. google.comgoogle.com Alternative catalysts for esterification include solid acid resins like Dowex H+, which offer the advantages of being reusable and promoting green chemistry principles. nih.gov

Halogenation Reactions, including Iodination

Direct halogenation of the aromatic ring of this compound is challenging due to the strong deactivating effect of the nitro and carboxyl/ester groups. However, derivatization strategies enable the introduction of halogens onto the aromatic nucleus, a critical step in the synthesis of various important compounds, particularly X-ray contrast media. google.com

A prevalent strategy involves the chemical modification of the nitro group prior to halogenation. The nitro group is typically reduced to an amino group (-NH₂) to form a 5-aminoisophthalic acid derivative. This transformation dramatically alters the electronic properties of the aromatic ring. The resulting amino group is a powerful activating group and directs incoming electrophiles (halogens) to the positions ortho and para to itself.

For instance, the synthesis of 2,4,6-triiodoanilines, which are key precursors for X-ray contrast agents, often starts from 5-nitroisophthalic acid. google.com The process involves the reduction of the nitro compound to 5-aminoisophthalic acid, followed by a tri-iodination reaction. google.com This iodination is effectively carried out using a system of molecular iodine (I₂) in the presence of an oxidizing agent, such as iodic acid (HIO₃), to generate the reactive iodine species in situ. google.com The amino group of the 5-aminoisophthalic acid derivative directs the three iodine atoms to the 2, 4, and 6 positions of the benzene (B151609) ring. google.com

While direct halogenation of the nitro-substituted ring is not favored, the reactivity of the enol form of related ester compounds with halogens is a known reaction pathway. For compounds like malonic acid monoethyl ester, the reaction with iodine or bromine can proceed through a rate-limiting reaction with the enol form or via a rate-limiting enolization, depending on the halogen concentration. rsc.org

Acylation Reactions, including Acetylization

Acylation reactions involving this compound and its analogs are utilized in synthesis. The monomethyl ester of 5-nitroisophthalic acid is described as an acetylating agent. biosynth.com Acetylation, a specific type of acylation involving the introduction of an acetyl group, can be performed using this reagent. biosynth.comcymitquimica.com For example, the acetylation of proteins with 5-Nitroisophthalic acid monomethyl ester can produce an insensitive material and inhibit the activity of certain enzymes like serine proteases. cymitquimica.com

The compound itself possesses two acyl groups (the carboxylic acid and the ester). The carboxylic acid moiety can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride. google.com This acyl chloride is a highly reactive intermediate that can then readily participate in acylation reactions with various nucleophiles, such as alcohols or amines, to form esters or amides, respectively. This two-step process is a common strategy for derivatizing the carboxylic acid group when direct condensation is not efficient. google.com

Nucleophilic Substitution Reactions

The this compound structure is primed for nucleophilic substitution reactions, primarily in two ways: nucleophilic aromatic substitution (SNAr) on the ring and nucleophilic acyl substitution at the ester carbonyl carbon.

The nitro group is a potent activating group for nucleophilic aromatic substitution, but this reaction typically requires a good leaving group (like a halogen) at a position ortho or para to the nitro group. In the parent molecule, there is no such leaving group. However, if a derivative were synthesized with a halogen at the 2, 4, or 6 position, the nitro group would facilitate its displacement by a nucleophile.

More commonly, nucleophilic attack occurs at the electrophilic carbonyl carbon of the ethyl ester group. This is a classic nucleophilic acyl substitution pathway. Strong nucleophiles can displace the ethoxide leaving group. For instance, reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide (amidolysis), while reaction with water under acidic or basic conditions (hydrolysis) would yield the parent 5-nitroisophthalic acid.

Furthermore, derivatives of the core structure can undergo nucleophilic reactions. For example, a related compound, dimethyl 5-hydroxyisophthalate, can be functionalized at its phenolic hydroxyl group through a nucleophilic oxirane ring-opening reaction with an epoxide like allyl glycidyl (B131873) ether. nih.gov This demonstrates how introducing other functional groups onto the isophthalate (B1238265) ring opens up further pathways for derivatization via nucleophilic reactions. nih.gov

Coupling Reactions in Complex Molecule Construction

Derivatives of this compound are valuable building blocks in coupling reactions for constructing larger, more complex molecules such as dyes and polymers.

A key synthetic route involves the reduction of the nitro group to an amine, yielding 5-aminoisophthalic acid or its ester. This amino group can be readily converted into a diazonium salt upon treatment with nitrous acid. The resulting diazonium salt is an electrophile that can undergo diazo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form intensely colored azo dyes. tsijournals.com This method has been used to synthesize a series of monoazo dyes by coupling the diazonium salt of 5-aminoisophthalic acid with various 3-hydroxy-2-naphthanilides. tsijournals.com

In the field of materials science, 5-nitroisophthalic acid is used as an intermediate in the synthesis of coordination polymers. chemicalbook.com The carboxylic acid groups can coordinate with metal ions, forming extended network structures. It is plausible that the monoethyl ester could be used similarly, either directly or after hydrolysis to the diacid, to create metal-organic frameworks (MOFs) or other coordination complexes. The parent 5-nitroisophthalic acid is also used as a polymerizing agent in certain polyester (B1180765) resins. richmanchemical.com

Additionally, functional groups introduced onto the isophthalate ring can participate in other types of coupling reactions. For example, the thiol-ene coupling (TEC) reaction has been used to attach various terminal groups to polymeric chains derived from isophthalate structures. nih.gov

Data Tables

Table 1: Summary of Derivatization Reactions

| Reaction Type | Reagent/Conditions | Substrate Example | Product/Application |

| Halogenation (Iodination) | I₂ / HIO₃ | 5-Aminoisophthalic Acid (from reduction of 5-Nitroisophthalic Acid) | 2,4,6-Triiodoanilines (Intermediates for X-ray contrast media) google.com |

| Acylation (Amidation) | Thionyl Chloride, then Amine | 5-Nitroisophthalic Acid | 5-Nitroisophthalamide derivatives |

| Nucleophilic Substitution | Amine (Amidolysis) | This compound | 5-Nitroisophthalamic Acid Ethyl Ester derivatives |

| Coupling (Azo Coupling) | 1. NaNO₂/HCl 2. Naphthanilide | 5-Aminoisophthalic Acid (from reduction of 5-Nitroisophthalic Acid) | Azo Dyes tsijournals.com |

| Coupling (Polymerization) | Metal Ions | 5-Nitroisophthalic Acid | Coordination Polymers chemicalbook.com |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure and functional groups present in 5-Nitroisophthalic Acid Monoethyl Ester and its related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: While specific ¹H NMR data for this compound is not readily available in the surveyed literature, analysis of its parent compound, 5-Nitroisophthalic acid, and its monomethyl ester provides valuable insights. For 5-Nitroisophthalic acid in DMSO-d₆, proton signals are observed at approximately 8.710 ppm and 8.743 ppm. chemicalbook.com In the case of Monomethyl 5-nitroisophthalate, also in DMSO-d₆, the aromatic protons appear around 8.672, 8.72, and 8.74 ppm, with the methyl ester protons showing a signal at 3.964 ppm. nih.gov

¹³C NMR Spectroscopy: Detailed ¹³C NMR data for this compound is not found in the public domain. However, spectral data for 5-Nitroisophthalic acid and Dimethyl 5-nitroisophthalate offer a comparative perspective. The ¹³C NMR spectrum of 5-Nitroisophthalic acid has been recorded, though specific chemical shift values are not detailed in the available resources. nih.govspectrabase.com For Dimethyl 5-nitroisophthalate, ¹³C NMR spectra are available and provide characteristic signals for the aromatic and ester carbons. chemicalbook.com

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

|---|---|---|---|

| 5-Nitroisophthalic acid | DMSO-d₆ | 8.710, 8.743 chemicalbook.com | Data not available |

| Monomethyl 5-nitroisophthalate | DMSO-d₆ | 3.964, 8.672, 8.72, 8.74 nih.gov | Data not available |

| Dimethyl 5-nitroisophthalate | Data not available | Data not available | Data available chemicalbook.com |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is not specifically documented in the available literature. However, the IR spectra of 5-Nitroisophthalic acid have been recorded using both FTIR and ATR-IR techniques. nih.govchemicalbook.com These spectra would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid and ester (~1700 cm⁻¹), the aromatic C=C stretches (~1450-1600 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (NO₂) at approximately 1535-1600 cm⁻¹ and 1320-1350 cm⁻¹, respectively. nih.govchemicalbook.comuci.edu IR spectra for Dimethyl 5-nitroisophthalate are also available and would show similar characteristic peaks, absent the broad O-H stretch of the carboxylic acid. chemicalbook.com

Raman Spectroscopy: Specific Raman spectroscopic data for this compound could not be located. However, a FT-Raman spectrum for 5-Nitroisophthalic acid has been documented. nih.gov Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds and would provide complementary information to IR spectroscopy, especially for the aromatic ring and the nitro group functionalities. nih.govuci.edu

| Compound | IR Peak Ranges (cm⁻¹) | Raman Peak Ranges (cm⁻¹) |

|---|---|---|

| 5-Nitroisophthalic acid | O-H (~2500-3300), C=O (~1700), C=C (~1450-1600), NO₂ (~1320-1350, 1535-1600) nih.govchemicalbook.comuci.edu | Data available nih.gov |

| Dimethyl 5-nitroisophthalate | Data available chemicalbook.com | Data not available |

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems. While specific UV-Vis absorption maxima for this compound are not available, data for 5-Nitroisophthalic acid indicates absorption in the UV region, which is expected for a molecule containing a benzene (B151609) ring and a nitro group. nih.gov The presence of chromophores such as the nitro group and the benzene ring typically results in absorption in the 200-400 nm range. youtube.com

Diffraction Studies for Structural Elucidation

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While a single-crystal structure of this compound has not been reported in the searched literature, a detailed crystallographic study of its close analog, Dimethyl 5-nitroisophthalate, provides significant insight into the molecular geometry and packing in the solid state.

The crystal structure of Dimethyl 5-nitroisophthalate was determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the triclinic space group P-1. nih.gov The nitro group is slightly rotated out of the plane of the benzene ring. nih.gov

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|

| Dimethyl 5-nitroisophthalate | Triclinic | P-1 | 4.0130(8) | 10.660(2) | 12.643(3) | 106.11(3) | 93.74(3) | 91.46(3) | 517.97(18) | 2 nih.gov |

Information regarding the powder X-ray diffraction patterns for this compound or its closely related analogs was not available in the surveyed public resources. PXRD is a valuable technique for phase identification and for analyzing the crystallinity of bulk materials.

Chromatographic and Separation Science

Chromatographic methods are essential for separating the monoethyl ester from starting materials, by-products, and other impurities, as well as for its quantification.

High-Performance Liquid Chromatography is a primary technique for the analysis of non-volatile and thermally sensitive compounds like nitroaromatic carboxylic acids. While specific application notes for this compound are not extensively detailed in publicly available literature, a robust analytical method can be established based on methods for similar compounds, such as other nitroaromatics and aromatic carboxylic acids. epa.govnih.gov

A reversed-phase HPLC (RP-HPLC) method is typically employed for such analyses. sielc.com The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The presence of both a polar carboxylic acid group and a relatively nonpolar ester and nitro-substituted benzene ring allows for good retention and separation. Detection is effectively achieved using a UV detector, leveraging the strong chromophore of the nitroaromatic system, typically at a wavelength around 254 nm. epa.gov

Table 1: Representative HPLC Method Parameters

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) sielc.comsielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For a molecule like this compound, which contains a polar carboxylic acid group, direct analysis can be challenging due to its limited volatility and potential for thermal degradation in the GC inlet. Supplier data indicates that gas chromatography is used to determine purity, suggesting the compound has sufficient thermal stability for analysis. tcichemicals.com

To enhance volatility and improve peak shape, derivatization of the carboxylic acid group is a common strategy. Silylation, for instance, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the acidic proton into a nonpolar trimethylsilyl (B98337) (TMS) group.

The subsequent coupling with a Mass Spectrometry (MS) detector allows for definitive identification based on the mass-to-charge ratio (m/z) and the unique fragmentation pattern of the analyte. Electron Ionization (EI) is a standard technique that would provide a reproducible mass spectrum and a searchable library entry.

Table 2: Plausible GC-MS Method Parameters

| Parameter | Value/Description |

|---|---|

| Derivatization | Optional, but recommended: Silylation of the carboxylic acid group. |

| Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry, particularly high-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is invaluable for the unambiguous confirmation of the elemental composition.

For this compound (C₁₀H₉NO₆), HRMS can determine the mass with high precision. In negative ion mode (ESI-), the expected ion would be the deprotonated molecule [M-H]⁻. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) experiments on these precursor ions would induce fragmentation, yielding structural information. Key fragmentations would involve the neutral loss of ethylene (B1197577) (C₂H₄) from the ethyl group, carbon dioxide (CO₂) from the carboxylic acid, and the nitro group (NO₂).

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Theoretical Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₆ |

| Monoisotopic Mass | 239.0430 Da |

| [M-H]⁻ Ion (Negative ESI) | 238.0357 Da |

| [M+H]⁺ Ion (Positive ESI) | 240.0503 Da |

| Plausible MS/MS Fragments (from [M-H]⁻) | Loss of C₂H₄ (m/z 210.0146), Loss of CO₂ (m/z 194.0408), Loss of NO₂ (m/z 192.0455) |

Thermal Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of a material.

Other Physico-chemical Characterization Methods

In addition to the primary techniques discussed, other methods contribute to a complete characterization profile. Supplier specifications confirm the compound's identity and structure via Nuclear Magnetic Resonance (NMR) spectroscopy. tcichemicals.com Basic physical properties are also fundamental for identification and handling.

Table 4: Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 22871-55-2 | biosynth.com |

| Molecular Formula | C₁₀H₉NO₆ | biosynth.com |

| Molecular Weight | 239.18 g/mol | biosynth.com |

| Appearance | White to Light yellow powder to crystal | tcichemicals.com |

| Purity | >98.0% (by GC and Titration) | tcichemicals.com |

| Storage | Recommended <15°C in a cool, dark place | tcichemicals.com |

| Reaxys Registry No. | 1886334 | tcichemicals.com |

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies of Isophthalic Acid Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and a protein at the atomic level, which is crucial for drug discovery and design.

In the context of isophthalic acid derivatives, molecular docking studies have been instrumental in identifying potential therapeutic applications. For instance, research has been conducted on derivatives of isophthalic acid as potential ligands for the C1 domain of protein kinase C (PKC), a key enzyme in various cellular signaling pathways and a target for cancer therapy. nih.gov Using the X-ray crystal structure of the PKC delta C1b domain, scientists have been able to computationally screen and design isophthalic acid derivatives that could potentially bind to this domain. nih.gov

These studies have confirmed that specific functional groups are essential for binding, and any modification to these groups can diminish the binding affinity. nih.gov The most promising of these derivatives have shown the ability to displace radiolabeled phorbol (B1677699) esters, which are known PKC activators, with K(i) values in the nanomolar range, indicating strong binding. nih.gov Such findings highlight the power of molecular docking in identifying novel and potent enzyme inhibitors or modulators from the isophthalic acid scaffold. While specific docking studies on 5-Nitroisophthalic Acid Monoethyl Ester are not extensively documented in publicly available literature, the existing research on related isophthalic acid derivatives provides a strong framework for how such investigations would proceed. A hypothetical docking study of this compound against a target protein would involve predicting its binding pose and calculating the binding affinity, taking into account the electrostatic and van der Waals interactions contributed by the nitro and ethyl ester groups.

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern computational chemistry, providing a detailed understanding of the electronic structure and properties of molecules. These methods, which are based on the principles of quantum mechanics, can be broadly categorized into ab initio methods and density functional theory (DFT).

Ab Initio Methods for Interaction Energies

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. These methods are used to calculate the interaction energies between molecules, providing a fundamental understanding of intermolecular forces. The interaction of acid molecules with other molecules, such as water, has been studied using ab initio calculations. researchgate.net These studies typically involve optimizing the geometry of the individual molecules and the supermolecule (the complex of the interacting molecules) to find the most stable arrangement. researchgate.net

Electronic Structure Analysis

For ester-containing compounds, electronic structure analysis can reveal important details about their reactivity. For example, the analysis of the frontier orbitals (HOMO and LUMO) can indicate the sites that are most susceptible to nucleophilic or electrophilic attack. mdpi.com The electrostatic potential surface of a molecule, another output of these calculations, visually represents the charge distribution and can be used to predict how the molecule will interact with other molecules. mdpi.com In the case of this compound, the electron-withdrawing nitro group is expected to significantly influence the electronic structure, likely lowering the HOMO and LUMO energy levels and affecting the charge distribution across the aromatic ring.

Theoretical Predictions of Molecular Properties and Reactivity

Theoretical calculations are a powerful tool for predicting a wide range of molecular properties and reactivity without the need for experimental synthesis and characterization, at least in the initial stages of investigation. These predictions are based on the electronic structure and other calculated parameters.

For instance, geometric parameters such as bond lengths and bond angles can be calculated with high accuracy. mdpi.com These calculated geometries can then be used to predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data from techniques like FTIR and Raman spectroscopy to validate the computational model.

Reactivity descriptors, derived from conceptual DFT, can also be calculated to predict how a molecule will behave in a chemical reaction. These descriptors include electronegativity, chemical hardness, and the Fukui function, which identifies the most reactive sites in a molecule. For this compound, theoretical calculations could predict its susceptibility to nucleophilic aromatic substitution, the acidity of its carboxylic acid group, and the stability of its ester linkage under various conditions. While specific comprehensive theoretical studies on this particular ester are not widely published, the methodologies are well-established, and the insights gained from such studies on similar molecules demonstrate the predictive power of computational chemistry.

Below is a representative table of theoretically predictable molecular properties for a molecule like this compound, based on typical values obtained from DFT calculations for similar organic compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.4 eV | Indicates the chemical reactivity and kinetic stability. |

| Dipole Moment | 4.2 D | Measures the overall polarity of the molecule. |

| Polarizability | 25 ų | Describes the ability of the electron cloud to be distorted by an electric field. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values for this compound would require specific quantum chemical calculations.

Applications in Pharmaceutical Chemistry and Medicinal Science

Function as Pharmaceutical Intermediates

5-Nitroisophthalic Acid Monoethyl Ester is a key building block in multi-step chemical syntheses within the pharmaceutical industry. Its utility stems from the reactive nature of its functional groups—the nitro group, the carboxylic acid, and the ethyl ester—which can be selectively modified to build more complex molecular architectures. The parent compound, 5-nitroisophthalic acid, is a well-established intermediate for pharmaceutical raw materials, and its monoethyl ester derivative follows a similar application pathway. richmanchemical.compharmacompass.com

The compound and its parent acid are important precursors in the manufacture of iodinated X-ray contrast media. richmanchemical.comgoogle.com These diagnostic agents require a core structure that can be heavily substituted with iodine atoms to become opaque to X-rays. The synthesis often begins with a benzene (B151609) ring derivative, which is later iodinated. The synthetic pathway for agents like ioxitalamic acid involves using 5-nitroisophthalic acid as a starting material. google.com The process leverages the nitro group, which is later reduced to an amino group, and the carboxyl groups, which are converted to amides. These amides often bear hydrophilic side chains to ensure the final contrast agent is water-soluble. The ultimate products are derivatives of 5-amino-2,4,6-triiodo-isophthalic acid. google.com The monoethyl ester serves as a protected form of one of the carboxylic acids during the synthesis, allowing for differential reactivity.

This compound functions as an intermediate in the synthesis of various APIs. pharmacompass.comnbinno.com A critical transformation is the reduction of the nitro group to an amine, yielding 5-aminoisophthalic acid derivatives. This amino-substituted compound is a versatile precursor for numerous therapeutic agents. nbinno.com The presence of both an ester and a free carboxylic acid group on the aromatic ring allows for sequential reactions, making it a valuable synthon for constructing complex drug molecules.

The parent compound, 5-nitroisophthalic acid, is utilized in the synthesis of Glycopyrrolate. nbinno.comchemicalbook.com It is identified as "Glycopyrrolate Related Compound A" in pharmacopeial references, indicating its close association with the drug's manufacturing process. nih.gov During the production of glycopyrronium (B1196793) tosylate, 5-nitroisophthalic acid has been identified as a process-related impurity, confirming its use in the synthetic route. google.com The monoethyl ester derivative can be involved in pathways where selective protection of one of the acid groups is necessary to achieve the desired final structure.

A specific application of this chemical is in the production of Ioxitalamic Acid, an ionic, water-soluble, tri-iodinated benzoic acid derivative used as a radiocontrast agent. One patented synthetic route starts with 5-nitroisophthalic acid, which is first converted to its diethyl ester. google.com This diester is then selectively hydrolyzed to produce this compound. google.com Although this particular method reported a modest total yield of 37% for the two steps (esterification and hydrolysis), it highlights the direct role of the monoethyl ester as a key intermediate in the synthesis of this specific contrast medium. google.com

Structure-Activity Relationship (SAR) Studies of Isophthalic Acid Derivatives

The isophthalic acid scaffold, the core structure of this compound, has been the subject of structure-activity relationship (SAR) studies to develop new drug candidates. SAR studies are fundamental in medicinal chemistry for optimizing the interaction of a molecule with its biological target.

Protein Kinase C (PKC) is a family of enzymes involved in various cellular signal transduction pathways, and its dysregulation is implicated in diseases like cancer. nih.govacs.org The C1 domain of PKC, which is the binding site for the endogenous activator diacylglycerol (DAG), has become an attractive target for drug design. nih.govnih.gov

Researchers have designed and synthesized derivatives of isophthalic acid as novel ligands that target this C1 domain. nih.govacs.org Specifically, studies have focused on dialkyl 5-(hydroxymethyl)isophthalates. nih.govhelsinki.fi SAR studies confirmed that the functional groups predicted by molecular modeling were essential for binding to the C1 domain. nih.govacs.orghelsinki.fi Modifications to these groups led to a decrease in binding affinity. The most effective of these isophthalate (B1238265) derivatives were able to displace radiolabeled phorbol (B1677699) esters (potent PKC activators) from PKCα and PKCδ with inhibitory constant (Kᵢ) values in the nanomolar range, demonstrating significant binding affinity. nih.govacs.org

These active isophthalate derivatives were shown to modulate PKC activity in living cells, highlighting their potential as research tools or as a basis for further drug development. nih.govacs.org Although these specific studies used a hydroxymethyl group at the 5-position rather than a nitro group, they establish the isophthalic acid core as a viable template for designing PKC C1 domain ligands. The nature of the substituent at the 5-position significantly influences the electronic properties and binding interactions of the molecule.

Table 1: Research Findings on Isophthalic Acid Derivatives as PKC Ligands

| Compound Class | Target | Key Findings | Research Focus |

|---|---|---|---|

| Dialkyl 5-(hydroxymethyl)isophthalates | Protein Kinase C (PKC) C1 Domain | Discovered as potential C1 domain ligands through structure-based design. nih.govhelsinki.fi | Development of novel PKC modulators. |

| Active Isophthalate Derivatives | PKCα and PKCδ | Displaced radiolabeled phorbol ester with Kᵢ values in the 200-900 nM range. nih.govacs.org | Quantifying binding affinity. |

| Isophthalate Derivatives (HMI-1a3, HMI-1b11) | Human Neuroblastoma Cells (SH-SY5Y) | Exhibited antiproliferative and differentiation-inducing effects. nih.gov | Cellular effects and downstream signaling. |

| Isobenzofuranone Derivatives | PKCα | Designed based on DAG interaction models; pivaloyl derivative showed strong binding. nih.gov | Exploring alternative scaffolds based on the isophthalate theme. |

Exploration of Isophthalic Acid Scaffold in Drug Development

The isophthalic acid moiety, a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, serves as a valuable scaffold in the design of new therapeutic agents. Its rigid structure provides a defined orientation for pendant functional groups, allowing for precise interactions with biological targets. One area of exploration for isophthalic acid derivatives has been in the modulation of protein kinase C (PKC), an enzyme implicated in cancer and other diseases.

Researchers have designed and synthesized derivatives of isophthalic acid that target the C1 domain in the regulatory region of PKC. These derivatives have shown the ability to displace the natural ligand, phorbol ester, from PKC α and δ isoforms with K_i values in the nanomolar range. Furthermore, these active isophthalate compounds can modulate PKC activation within living cells. This demonstrates the potential of the isophthalic acid scaffold as a platform for developing new C1 domain ligands that could serve as research tools or be further optimized for drug development.

While direct studies on this compound in this context are not extensively documented in publicly available research, it is recognized as a key intermediate. The synthesis of more complex dialkyl isophthalate derivatives often proceeds through a monoester intermediate. google.comgoogle.com For instance, the preparation of dimethyl 5-nitroisophthalate involves the initial formation of the monomethyl ester. google.comgoogle.com This positions this compound as a crucial building block for creating a library of isophthalate derivatives for screening in drug discovery campaigns. The parent compound, 5-nitroisophthalic acid, is also utilized as an intermediate in the synthesis of pharmaceuticals like Glycopyrrolate, which is used for treating respiratory conditions. chemicalbook.comchemicalbook.com

Potential in Pharmaceutical Co-crystallization Strategies

Pharmaceutical co-crystallization is a technique used to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and bioavailability, without altering its chemical structure. nih.gov This is achieved by combining the API with a co-former in a crystalline lattice. The isophthalic acid scaffold, particularly 5-nitroisophthalic acid, has emerged as a promising co-former in the development of pharmaceutical co-crystals.

The ability of 5-nitroisophthalic acid to form robust hydrogen bonds with other molecules makes it an effective co-former. For example, co-crystals of the widely used analgesic, paracetamol, with 5-nitroisophthalic acid have been successfully manufactured into tablets. These co-crystals exhibit desirable mechanical properties, such as appropriate tensile strength, without negatively impacting the dissolution profile of the drug. nih.gov This improvement in mechanical properties is attributed to the presence of slip planes in the co-crystal structure. nih.gov

Similarly, co-crystallization of the anti-seizure medication carbamazepine (B1668303) with 5-nitroisophthalic acid has been documented, highlighting the versatility of this co-former. While specific studies detailing the use of this compound as a co-former are not prevalent, its parent compound's success underscores the potential of this chemical family in co-crystal engineering. The monoester, possessing both a carboxylic acid and an ester group, offers different hydrogen bonding capabilities compared to the di-acid, which could be explored for the formation of novel co-crystals with specific properties.

The following table summarizes examples of pharmaceutical co-crystals formed with 5-nitroisophthalic acid:

| Active Pharmaceutical Ingredient (API) | Co-former | Observed Improvement |

| Paracetamol | 5-Nitroisophthalic Acid | Enhanced mechanical properties for tableting |

| Carbamazepine | 5-Nitroisophthalic Acid | Formation of a stable co-crystal |

The exploration of substituted isophthalic acids in co-crystallization demonstrates the tunability of this scaffold. By altering the substituent groups on the isophthalic acid ring, the resulting supramolecular architecture and the physicochemical properties of the co-crystal can be systematically modified. rsc.org This provides a rational approach to designing co-crystals with desired performance characteristics.

Applications in Materials Science and Engineering

Polymer and Resin Synthesis

The bifunctional nature of 5-Nitroisophthalic Acid and its esters allows them to be incorporated into polymer chains, imparting specific properties to the resulting materials.

Precursor for Polyesters

Dicarboxylic acids and their esters are fundamental building blocks for polyesters, which are formed through condensation polymerization with diols. The dimethyl ester of 5-nitroisophthalic acid is a known intermediate for various syntheses, and its analogues, including the monoethyl ester, can serve a similar role. google.com The presence of the nitro group on the aromatic ring can be leveraged to introduce specific functionalities or modify the properties of the polyester (B1180765), such as thermal stability, solubility, and affinity for other substances. The synthesis of various di-C1-C4-alkyl esters from 5-nitroisophthalic acid has been established, highlighting the utility of this class of compounds as monomers for polymerization. google.com

Polymerizing Agent in Specialty Resins

The parent compound, 5-Nitroisophthalic acid, is identified as a polymerizing agent in polyester resins designed for high-performance applications, such as rocket propellants. richmanchemical.comarveelabs.com In this context, the nitro group can contribute to the energetic properties of the resin binder. The monoethyl ester, as a derivative, can be used to control the reaction kinetics and the physical properties of the prepolymer, such as viscosity and solubility, which are critical parameters in the manufacturing of specialty resins.

| Application Area | Role of Compound | Resulting Material Property |

| Specialty Resins | Polymerizing Agent | Energetic properties for propellants |

| Metal Protection | Surface Coating Agent | Forms protective polymer layer on metal surfaces richmanchemical.comarveelabs.com |

Dye Synthesis and Dispersant Applications

The chemical structure of 5-Nitroisophthalic Acid Monoethyl Ester is well-suited for applications in the dye industry. The aromatic nitro group is a key component in the formation of chromophores, the part of a molecule responsible for its color.

The parent compound, 5-nitroisophthalic acid, serves as a crucial intermediate in the manufacturing of disperse dyes. nbinno.cominnospk.com These dyes are primarily used for coloring synthetic fibers like polyester. innospk.com The compound's derivatives, including the monoethyl ester, can be utilized in similar synthetic pathways to create a variety of colors with good fastness properties.

Furthermore, 5-nitroisophthalic acid acts as a dispersant, which is essential for enhancing the solubility and stability of dye particles within a solution. nbinno.com This function ensures a uniform distribution of the dye on textiles and other materials, leading to higher quality and consistent coloring. nbinno.com

| Function | Industry | Purpose |

| Dye Intermediate | Textile, Chemical | Precursor for synthesizing disperse dyes nbinno.cominnospk.com |

| Dispersant | Dye Manufacturing | Enhances solubility and stability of dye particles for uniform application nbinno.com |

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, focuses on the design and synthesis of solid-state structures with desired properties. The functional groups on this compound—a carboxylic acid, an ester, and a nitro group—provide multiple points for hydrogen bonding and other non-covalent interactions, making it an excellent candidate for building complex molecular assemblies.

Host-Guest Complexation with Macrocyclic Ethers

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule. Macrocyclic ethers, such as crown ethers, are well-known host molecules capable of binding guest ions or small neutral molecules through electrostatic and hydrogen bonding interactions. researchgate.net The carboxylic acid group of this compound can act as a hydrogen bond donor, while the oxygen atoms of the ester and nitro groups can act as acceptors. This arrangement of functional groups makes the molecule a potential guest for complexation within the cavity of a suitable macrocyclic host, a principle that is fundamental to the development of sensors and molecular transport systems.

Analysis of Hydrogen Bonding and Non-Covalent Interactions in Assemblies

The ability of 5-Nitroisophthalic Acid and its derivatives to form predictable hydrogen bonding patterns is a key aspect of its use in crystal engineering. Studies have shown that 5-nitroisophthalic acid can be co-crystallized with other molecules, such as niacinamide, to form well-defined supramolecular structures. unisa.ac.za In these co-crystals, the carboxylic acid groups form strong, directional hydrogen bonds with complementary functional groups on the partner molecule. unisa.ac.za

| Interaction Type | Functional Groups Involved | Role in Assembly |

| Hydrogen Bonding | Carboxylic Acid (-COOH), Ester (-COOR), Nitro (-NO2) | Directs the formation of specific, ordered supramolecular structures. |

| π-π Stacking | Aromatic Rings | Contributes to the stabilization of layered crystal structures. |

| C-H···O Interactions | Aromatic C-H groups and oxygen atoms | Provide additional stability to the molecular packing in the crystal lattice. |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly dependent on the nature of the organic linker. 5-nitroisophthalic acid is a common choice for a V-shaped linker in the synthesis of these materials.

Design and Hydrothermal Synthesis of MOFs with Nitroisophthalate Ligands

The hydrothermal synthesis method is a common technique for growing high-quality single crystals of MOFs. In this process, the metal salt and the organic linker, in this case, 5-nitroisophthalic acid, are dissolved in a solvent and heated in a sealed container. The slow cooling of the solution allows for the self-assembly of the metal ions and organic linkers into a crystalline framework.

While there is no direct literature on the use of this compound in hydrothermal synthesis, it is plausible that it could serve as a precursor. During the hydrothermal process, the ester group could be hydrolyzed in situ to form the 5-nitroisophthalate ligand required for MOF formation. However, the majority of published research starts directly with 5-nitroisophthalic acid to ensure precise control over the stoichiometry and structure of the resulting framework.

Luminescence Properties of MOF Structures

The luminescence of MOFs can originate from the organic linker, the metal ion, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer. The nitro group on the 5-nitroisophthalate ligand can influence the electronic properties of the framework and, consequently, its luminescent behavior. MOFs constructed with 5-nitroisophthalate have been shown to exhibit luminescence, which is often attributed to the π–π* transitions within the ligand.

Lanthanide-Carboxylate Frameworks

Lanthanide ions are often used in the construction of MOFs due to their unique luminescent and magnetic properties. The reactions of lanthanide nitrates with 5-nitroisophthalic acid have been shown to produce nanoporous lanthanide-carboxylate frameworks. These materials often exhibit three-dimensional structures with interesting channel systems. The coordination between the lanthanide ions and the carboxylate groups of the 5-nitroisophthalate ligand is crucial in determining the final architecture and properties of these frameworks.

Dendrimer Chemistry and Macromolecular Architectures

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. Their synthesis allows for precise control over size, shape, and surface functionality, making them interesting for a variety of applications.

Synthesis of Photoresponsive Dendrimers

Research has been conducted on the synthesis of photoresponsive dendrimers containing azobenzene units. In one study, the synthesis of such dendrimers began with the esterification of 5-nitroisophthalic acid to its diethyl ester. uh.edu This diethyl ester was then used as a starting material for the construction of the dendron units. uh.edu Although this research utilized the diethyl ester, it suggests a potential role for the monoethyl ester as a similar precursor, where one carboxylic acid group is protected as an ester while the other is available for reaction to build the dendritic structure. The ester would likely be saponified in a later step to provide reactive sites for further growth or functionalization. uh.edu

Nonlinear Optical (NLO) Materials Development

Applications in Catalysis

Fabrication of Metal-Organic Framework (MOF)-Based Catalysts

5-Nitroisophthalic acid, the parent compound to its monoethyl ester, has been instrumental in the development of novel Metal-Organic Framework (MOF)-based catalysts. A notable example involves the creation of a three-dimensional copper-5-nitroisophthalic acid-based MOF. This MOF features a distinct bipyramidal hexagonal prism-like structure. acs.org

The fabrication process can be further advanced through a versatile step-by-step assembly strategy to create hybrid magnetic catalysts. In one such process, amine-functionalized silica-coated cobalt ferrite (B1171679) (CoFe₂O₄@SiO₂@NH₂) nanoparticles are dispersed in an aqueous solution containing copper(II) acetate (B1210297) monohydrate and 5-nitroisophthalic acid. The resulting mixture is stirred to form a gel, sealed in a reaction vessel, and heated. This method yields a hybrid magnetic MOF where the surface of the copper-5-nitroisophthalic acid MOF is decorated with the amine-functionalized cobalt ferrite nanoparticles. acs.org Scanning Electron Microscopy (SEM) analysis confirms that the surface of the Cu(5-NIPA) MOF is effectively adorned by these nanoparticles. acs.org

Table 1: Components for Hybrid Magnetic MOF Synthesis

| Component | Chemical Formula/Name | Role |

|---|---|---|

| Metal Salt | Copper(II) acetate monohydrate | Metal node source |

| Organic Linker | 5-Nitroisophthalic acid (5-NIPA) | Forms the framework structure |

| Nanoparticles | Amine-functionalized silica-coated cobalt ferrite | Provides magnetic properties and decorated surface |

Catalytic Activity in Multicomponent Oxidative Coupling Reactions

The hybrid magnetic CoFe₂O₄@SiO₂@NH₂@Cu(5-NIPA) MOF has demonstrated significant potential as a catalyst in greener C-H functionalization strategies. Specifically, it has been successfully employed in the multicomponent oxidative cross-coupling of two different types of amines (sp²-hybridized anilines and sp³-hybridized alkyl/aryl amines) with sodium azide. acs.org This reaction is valuable as it provides access to a wide range of important benzimidazole (B57391) derivatives. acs.org

The catalytic system's efficacy was evaluated in the synthesis of 2-phenyl-1H-benzo[d]imidazole. The results, summarized in the table below, highlight the catalyst's performance under various conditions and demonstrate its superiority over control reactions.

Table 2: Catalytic Performance in the Synthesis of 2-phenyl-1H-benzo[d]imidazole

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | No Catalyst | EtOH | 80 | 24 | Trace |

| 2 | Cu(OAc)₂·H₂O | EtOH | 80 | 24 | 15 |

| 3 | 5-NIPA | EtOH | 80 | 24 | 10 |

| 4 | CoFe₂O₄@SiO₂@NH₂ | EtOH | 80 | 24 | 25 |

| 5 | Cu(5-NIPA) MOF | EtOH | 80 | 24 | 65 |

| 6 | CoFe₂O₄@SiO₂@NH₂@Cu(5-NIPA) | EtOH | 80 | 2 | 98 |

| 7 | CoFe₂O₄@SiO₂@NH₂@Cu(5-NIPA) | H₂O | 80 | 4 | 88 |

| 8 | CoFe₂O₄@SiO₂@NH₂@Cu(5-NIPA) | CH₃CN | 80 | 6 | 75 |

| 9 | CoFe₂O₄@SiO₂@NH₂@Cu(5-NIPA) | Toluene | 80 | 12 | 55 |

| 10 | CoFe₂O₄@SiO₂@NH₂@Cu(5-NIPA) | DMF | 80 | 12 | 60 |

Data sourced from a 2018 study on multicomponent oxidative coupling reactions. acs.org

The data clearly indicates that the hybrid magnetic MOF catalyst provides a significantly higher yield in a much shorter reaction time compared to the individual components or the undecorated MOF. acs.org This enhanced activity underscores the synergistic effect between the copper-based MOF and the magnetic nanoparticles in facilitating the multicomponent oxidative coupling reaction. acs.org

Other Emerging Research and Industrial Applications

Role as Agrochemical Intermediates

5-Nitroisophthalic Acid Monoethyl Ester is identified commercially as an intermediate for organic synthesis, which includes its potential application in the production of agrochemicals. guidechem.comechemi.com The term "intermediate" signifies that this compound is a stepping stone in a multi-step chemical synthesis process, leading to a final, more complex active ingredient used in pesticide or herbicide products.

The synthesis process would likely involve the modification of the functional groups present in this compound. For instance, the nitro group (NO₂) can be reduced to an amino group (NH₂), or the ester and carboxylic acid groups can be converted into other functional groups like amides or different esters. These transformations would yield a variety of derivatives, some of which may possess herbicidal, insecticidal, or fungicidal properties. While the compound itself is not an active agrochemical, its role as a precursor is noted.

Components in Fertilizer Formulations

There is currently a lack of publicly available, detailed scientific literature or patents that specifically describe the inclusion of this compound as a direct component in commercial fertilizer formulations.

Theoretically, its parent compound, 5-nitroisophthalic acid, contains nitrogen in the nitro group. guidechem.com However, the direct agricultural benefit of this form of nitrogen and its efficacy as a plant nutrient compared to conventional nitrogen sources (like ammonia (B1221849), urea, or nitrates) has not been substantiated in available research. The potential for this compound or its derivatives to act as a controlled-release nitrogen source or as a biostimulant would require dedicated agronomic studies to validate.

Conclusion and Future Research Directions

Current Limitations and Knowledge Gaps

A thorough review of the existing scientific literature reveals a significant gap in the specific study of 5-Nitroisophthalic Acid Monoethyl Ester. The majority of available research focuses on its parent molecule, 5-nitroisophthalic acid, or its corresponding dimethyl and monomethyl esters. google.comchemicalbook.com 5-Nitroisophthalic acid is a known intermediate in the manufacturing of pharmaceuticals, such as contrast media, as well as in the synthesis of polymers and dyes. chemicalbook.comrichmanchemical.com Its synthesis from isophthalic acid via nitration is well-documented. chemicalbook.comchemicalbook.com

The monomethyl ester, 5-nitroisophthalic acid monomethyl ester, has also received some attention, with documented synthetic methods involving the partial hydrolysis of the dimethyl ester. chemicalbook.com However, specific physical and chemical characterization, synthetic methodologies, and application-oriented studies for the monoethyl ester are notably scarce. This lack of dedicated research presents a primary limitation and a clear knowledge gap, indicating that the unique properties and potential applications of the monoethyl ester derivative remain largely unexplored.

Prospective Avenues for Advanced Synthetic Methodologies

Future research should prioritize the development of efficient and selective synthesis methods for this compound. Building on established procedures for related compounds, several prospective routes can be explored:

Selective Esterification: A direct approach involves the selective mono-esterification of 5-nitroisophthalic acid with ethanol (B145695). This would require careful control of reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, to favor the formation of the monoester over the diethyl ester. The use of specific catalysts could enhance selectivity.

Partial Hydrolysis: An alternative strategy is the partial hydrolysis of 5-nitroisophthalic acid diethyl ester. sigmaaldrich.com This method, analogous to the synthesis of the monomethyl ester from its diester, would involve reacting the diethyl ester with a stoichiometric amount of a base to cleave one of the ester groups. chemicalbook.com